4-Methoxy-[7-13C]-benzoic Acid

Stable Isotope Dilution Mass Spectrometry Internal Standard

Researchers using deuterated internal standards for p-anisic acid often encounter chromatographic isotope effects that compromise ion suppression correction. 4-Methoxy-[7-13C]-benzoic acid (CAS 69838-89-7) solves this with a site-specific M+1 mass shift and perfect co-elution. - 99 atom% 13C isotopic purity ensures precise isotope dilution MS quantitation. - Carboxyl-specific labeling simplifies 13C NMR reaction tracking vs. ring-labeled analogs. - Scalable synthesis from ethyl paraben and 13CH3I provides reliable supply chain economics.

Molecular Formula C8H8O3
Molecular Weight 153.14 g/mol
CAS No. 69838-89-7
Cat. No. B017940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-[7-13C]-benzoic Acid
CAS69838-89-7
Molecular FormulaC8H8O3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C8H8O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)/i8+1
InChIKeyZEYHEAKUIGZSGI-VJJZLTLGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-[7-13C]-Benzoic Acid: Overview


4-Methoxy-[7-13C]-benzoic acid (CAS 69838-89-7), also referred to as p-anisic acid-carboxy-13C or 4-methoxybenzoic acid-α-13C, is a stable-isotope-labeled isotopologue of 4-methoxybenzoic acid (p-anisic acid) in which the carboxyl carbon is selectively enriched with carbon-13. It carries a 99 atom% 13C isotopic purity , producing a mass shift of +1 Da (M+1) relative to the unlabeled parent (molecular weight 153.14 vs. 152.15). The compound is a white to off-white crystalline solid with a melting point of 183–184 °C and is primarily employed as an internal standard (IS) for liquid chromatography–tandem mass spectrometry (LC–MS/MS) and as a tracer in metabolic studies. It has been synthesized with high chemical purity (>99 %) via ethyl paraben and 13CH3I [1].

1

Isotope dilution internal standard for LC–MS/MS bioanalysis research

2

Site-specific 13C label at carboxyl carbon for metabolic tracing and NMR studies

3

High chemical purity supports internal standard workflow without additional purification

Why Generic Substitution Fails


4-Methoxybenzoic acid isotopologues and isotopomers are not interchangeable in quantitative LC–MS/MS or NMR applications. The unlabeled compound lacks the M+1 mass shift required for isotope dilution mass spectrometry, preventing its use as an internal standard with matched ionization and extraction behavior [1]. Perdeuterated analogs (e.g., 4-methoxy-d3-benzoic acid) exhibit partial chromatographic separation from the native analyte due to deuterium isotope effects, leading to incomplete correction of ion suppression/enhancement—a problem documented for 13C vs. 2H-labeled internal standards in UPLC–MS/MS [1]. Conversely, the fully ring-13C6-labeled analog (CAS 1173022-97-3) provides an M+6 shift, but its higher molecular weight and synthesis cost make it suboptimal for applications where carboxyl-specific tracking is the primary analytical goal. The single site-specific labeling at the carboxyl carbon in 4-Methoxy-[7-13C]-benzoic acid thus represents a distinct choice that balances analytical performance, positional information, and procurement economics .

4-Methoxy-[7-13C]-benzoic acid
Unlabeled p-anisic acid lacks the M+1 mass shift required for isotope dilution MS; cannot serve as an internal standard with matched ionization and extraction behavior.
4-Methoxy-[7-13C]-benzoic acid
Deuterated analogs (e.g., 4-methoxy-d3-benzoic acid) may show retention time shift due to deuterium isotope effect, leading to incomplete ion suppression correction in UPLC–MS/MS.
4-Methoxy-[7-13C]-benzoic acid
Ring-13C6 analog provides an M+6 shift but introduces spectral complexity and higher synthesis cost; less optimal when carboxyl-specific tracking is the primary analytical goal.

Quantitative Differentiation Evidence


Isotopic Enrichment vs. Unlabeled p-Anisic Acid

The most fundamental differentiation parameter is the 13C isotopic enrichment of the target compound relative to the unlabeled parent. The 4-Methoxy-[7-13C]-benzoic acid product delivers 99 atom% 13C at the carboxyl position , compared to the natural 13C abundance of approximately 1.1 atom% in unlabeled 4-methoxybenzoic acid. This ~90-fold enrichment translates directly into a mass shift of +1 Da (M+1), which is indispensable for stable-isotope dilution LC–MS/MS workflows .

Isotopic Enrichment
Data to verify
~90-fold enrichment, M+1 mass shift (99 atom% 13C vs. natural abundance ~1.1 atom%)
Enables stable-isotope dilution MS internal standard workflows.
Enrichment data from supplier QC; independent verification recommended.
Stable Isotope Dilution Mass Spectrometry Internal Standard

Co-Elution Fidelity: 13C vs. Deuterated Internal Standards

A well-documented limitation of deuterium-labeled internal standards is their chromatographic separation from the native analyte, due to the significant physicochemical difference between hydrogen and deuterium isotopes. A systematic study comparing 13C- and 2H-labeled internal standards in UPLC–MS/MS demonstrated that the 13C-labeled IS co-elutes with the analyte under all tested conditions, whereas the 2H-labeled IS exhibits slight but measurable separation, leading to incomplete correction of ion suppression effects [1]. Applied to the p-anisic acid system, 4-Methoxy-[7-13C]-benzoic acid (99 atom% 13C) is expected to co-elute perfectly with native 4-methoxybenzoic acid, while the deuterated analog 4-methoxy-d3-benzoic acid (99 atom% D) may show differential retention, especially on sub-2μm UPLC columns.

Co-Elution Fidelity
Class-level
13C-labeled IS co-elutes (ΔRT ≈ 0); deuterated IS shows measurable retention time shift (ΔRT > 0) on sub-2μm UPLC columns.
Supports matrix-effect correction assessment in quantitative bioanalysis.
Inference from amphetamine analog study; direct p-anisic acid data not reported.
LC–MS/MS Ion Suppression Deuterium Isotope Effect

Positional Labeling: Carboxyl-13C vs. Ring-13C6

4-Methoxy-[7-13C]-benzoic acid carries a single 13C label exclusively at the carboxyl carbon (C-7). In contrast, the fully ring-labeled analog p-anisic acid-13C6 (CAS 1173022-97-3) has all six aromatic carbons replaced with 13C . The site-specific labeling enables the tracking of transformations involving the carboxylic acid group—such as esterification, amidation, or decarboxylation—without the spectral complexity introduced by multiple enriched positions. This is particularly valuable in 13C NMR studies where a single, intense carboxyl resonance simplifies interpretation, and in mass spectrometry where a clean M+1 shift avoids overlapping isotopic clusters from poly-labeled species.

Positional Labeling
Data to verify
Single 13C at carboxyl (M+1) vs. ring-13C6 (M+6); molecular weight 153.14 vs. 158.10 Da.
Simplifies carboxyl-specific metabolic tracing and NMR peak assignment.
Vendor specification comparison; verify isotopic purity for critical studies.
Metabolic Tracing Positional Isotopomer NMR Spectroscopy

Thermal Stability vs. Carboxyl-13C Analogs

In the Sigma-Aldrich product comparison of four carboxyl-13C labeled benzoic acid derivatives, 4-Methoxybenzoic acid-α-13C exhibits the highest melting point (183–184 °C), significantly exceeding that of the closely related 13C-labeled benzoic acid (121–125 °C), palmitic acid-1-13C (61–64 °C), and 4-methylbenzoic acid-α-13C (177–180 °C) . This higher thermal stability may be advantageous in synthetic procedures and product handling where elevated temperatures are encountered, and it can serve as a useful quality-assurance parameter during procurement.

Thermal Stability
Data to verify
Melting point 183–184 °C, +6 to +122 °C higher than closest carboxyl-13C benzoic acid analogs.
Reported higher melting point may support handling at elevated temperatures.
Sigma-Aldrich comparison table; confirm with lot-specific COA.
Thermal Stability Melting Point Formulation

Chemical Purity Comparison

The 13C-labeled compound is supplied with a chemical purity of 99% (CP) as certified by the manufacturer , whereas the unlabeled p-anisic acid, even when sold as an analytical standard, carries a minimum assay of ≥97.0% (HPLC) . While both purity levels are suitable for most analytical applications, the higher purity specification of the labeled product reduces the likelihood of chromatographic impurity peaks that could interfere with MS detection or NMR integration, particularly in high-sensitivity workflows. Independent synthesis reports confirm that optimized batches achieve 99.1% chemical purity with 99.0 atom% 13C abundance by LC–MS analysis [1].

Chemical Purity
Reported
99% (CP) assay; synthesized batches reported up to 99.1% by LC–MS.
Tighter purity specification may reduce lot variability and impurity interference.
Supplier certification and independent synthesis report.
Chemical Purity Quality Assurance Procurement

Proven Research and Industrial Applications


LC–MS/MS Isotope Dilution Bioanalysis

In pharmacokinetic and bioanalytical studies, 4-Methoxy-[7-13C]-benzoic acid serves as the ideal stable-isotope-labeled internal standard for the quantification of p-anisic acid and its phase II conjugates in plasma or urine. The M+1 mass shift enables selective monitoring in MRM mode without interference from the endogenous analyte. As demonstrated in the broader class of 13C-labeled ISs, the compound co-elutes precisely with the native analyte, providing superior correction for matrix-induced ion suppression compared to deuterated analogs [1].

Synthesis of 13C-Labeled Functional Compounds

Stable-isotope-labeled p-methoxybenzoic acid is an important intermediate in the preparation of 13C-labeled preservatives, antimicrobial agents, antifungal compounds, and synthetic flavor ingredients. The optimized synthetic route from ethyl paraben and 13CH3I, yielding >91% conversion with an isotopic abundance of 99.0 atom% 13C, provides a reliable, scalable entry point for custom-labeled compound libraries [2].

13C NMR Tracking of Carboxyl Transformations

The site-specific 13C enrichment at the carboxyl group (C-7) produces a single, intense, well-resolved resonance in 13C NMR spectra . This enables straightforward monitoring of reactions involving the carboxylic acid moiety—including esterifications, amide couplings, and decarboxylations—without the need for full 13C6 ring labeling, reducing spectral congestion and simplifying kinetic measurements.

Metabolomics Mass Spectrometry Normalization

4-Methoxy-[7-13C]-benzoic acid has been listed among isotopic standard panels developed for normalizing mass spectrometry data in high-throughput metabolomics profiling of biological fluids. In methods such as surrogate standardization via isotopic standards, the compound’s defined M+1 signature and known concentration allow correction for inter-instrument and inter-run variability [3].

Application
Selection Property
Validation Focus
LC–MS/MS isotope dilution bioanalysis
M+1 mass shift co-elution with native analyte
Matrix-effect correction and method-transfer review
Synthesis of 13C-labeled functional compounds
Carboxyl-specific 13C label with high chemical purity
Reaction monitoring and purity assessment
13C NMR tracking of carboxyl transformations
Single intense carboxyl resonance (M+1)
Peak assignment and kinetic studies without spectral congestion
Metabolomics mass spectrometry normalization
Defined M+1 signature and known concentration
Inter-instrument and inter-run variability correction
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